2,8-Dichloroquinoline
Overview
Description
2,8-Dichloroquinoline is a chlorinated quinoline derivative, which is a class of heterocyclic aromatic organic compounds. Quinolines are known for their diverse applications in medicinal chemistry and as building blocks in organic synthesis. Although the provided papers do not directly discuss 2,8-Dichloroquinoline, they do provide insights into the synthesis and properties of related quinoline derivatives, which can be extrapolated to understand the characteristics of 2,8-Dichloroquinoline.
Synthesis Analysis
The synthesis of quinoline derivatives often involves complex organic reactions. For instance, the synthesis of cycloocta[2,1-b:3,4-b']diquinoline involves the fusion of a diquinoline nucleus to the molecular skeleton of cyclooctatetraene, as described in the first paper . This process may share similarities with the synthesis of 2,8-Dichloroquinoline, which could also involve multiple steps and the use of specific reagents to introduce chlorine atoms at the 2 and 8 positions of the quinoline ring.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. The first paper reports the use of X-ray analysis to reveal that cycloocta[2,1-b:3,4-b']diquinoline contains a C2 axis, indicating a certain level of symmetry in the molecule . This technique could similarly be applied to 2,8-Dichloroquinoline to ascertain its molecular geometry and confirm the positions of the chlorine substituents.
Chemical Reactions Analysis
Quinoline derivatives can participate in various chemical reactions. The first paper also describes the reaction of a diquinoline compound with copper (II) perchlorate to form a complex with a flattened tetrahedral coordination geometry around the copper (I) atom . This suggests that 2,8-Dichloroquinoline could potentially act as a ligand in coordination chemistry, forming complexes with metal ions.
Physical and Chemical Properties Analysis
The second paper provides an example of the characterization of a quinoline derivative using spectroscopic, spectrometric, and thermal analyses . These methods can be used to gain a comprehensive understanding of the physical and chemical properties of 2,8-Dichloroquinoline, such as its melting point, boiling point, solubility, and stability under various conditions.
Scientific Research Applications
Synthesis and Chemical Applications
2,8-Dichloroquinoline has been utilized as a key intermediate in the synthesis of complex molecules. For instance, the palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines demonstrated improved selectivity and yield with 2,8-dichloroquinoline, showcasing its utility in creating compounds with potential biological activities (Abel et al., 2013). Another study described the synthesis of novel benzo[h][1,6]naphthyridine derivatives from 4-aminoquinoline and cyclic β-ketoester, where 2,8-dichloroquinolin-4-amine served as a novel class of building blocks (Toche et al., 2010).
Material Science
In the field of material science, 2,8-Dichloroquinoline's derivatives have shown potential. For example, mixed ligand Cu^2+ complexes of a model therapeutic with Alzheimer's amyloid-β peptide and monoamine neurotransmitters have been studied, indicating the significance of 2-substituted 8-hydroxyquinolines in developing treatments for Alzheimer's disease (Kenche et al., 2013).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of 8-nitrofluoroquinolone derivatives, synthesized from 2,8-Dichloroquinoline, have been explored, showing promising activity against gram-positive and gram-negative strains. This indicates the potential of 2,8-Dichloroquinoline derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).
Corrosion Inhibition
Quinoline derivatives, including those based on 2,8-Dichloroquinoline, have been investigated for their corrosion inhibition properties. A study on the inhibition behavior of novel quinoline derivatives for the corrosion of mild steel in hydrochloric acid solution highlighted the effectiveness of these compounds as corrosion inhibitors (Lgaz et al., 2017).
Safety And Hazards
properties
IUPAC Name |
2,8-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXOCTXTVIVOQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60350316 | |
Record name | 2,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,8-Dichloroquinoline | |
CAS RN |
4470-83-1 | |
Record name | 2,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60350316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-dichloroquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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